molecular formula C18H16Cl2N4OS B11679729 N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11679729
M. Wt: 407.3 g/mol
InChI Key: FKWXUIJINBFJES-UFFVCSGVSA-N
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Description

N'-[(E)-(2,3-Dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a hydrazide derivative featuring a benzimidazole core substituted with an ethyl group at the N1 position and a sulfanyl moiety at the C2 position. The hydrazide side chain is conjugated to a 2,3-dichlorophenyl group via an imine linkage. This compound belongs to a broader class of benzimidazole-based hydrazones, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

Molecular Formula

C18H16Cl2N4OS

Molecular Weight

407.3 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H16Cl2N4OS/c1-2-24-15-9-4-3-8-14(15)22-18(24)26-11-16(25)23-21-10-12-6-5-7-13(19)17(12)20/h3-10H,2,11H2,1H3,(H,23,25)/b21-10+

InChI Key

FKWXUIJINBFJES-UFFVCSGVSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 1-ethyl-1H-benzimidazole-2-thiol with 2,3-dichlorobenzaldehyde in the presence of a suitable solvent like ethanol. The resulting intermediate is then reacted with hydrazine hydrate to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and hydrazide groups.

    Reduction: Reduced forms of the hydrazide group.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety can interact with DNA, proteins, and enzymes, leading to various biological effects. The hydrazide group can form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

Substitutions on the Benzimidazole Ring

  • 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide (MFCD01914687): Differs by the presence of a 3-hydroxyphenyl group instead of 2,3-dichlorophenyl.
  • N′-[(E)-(3-Hydroxyphenyl)methylene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide (RN 306988-05-6): Features a methyl group at N1 of benzimidazole and a 3-hydroxyphenyl substituent.

Substituents on the Arylidene Moiety

  • 2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide : The 4-fluorophenyl group introduces electron-withdrawing effects, which may enhance metabolic stability compared to the electron-deficient 2,3-dichlorophenyl group. This compound demonstrated moderate antimicrobial activity (MIC: 13.3 μM against E. coli) .
  • (E)-N’-(2,4-Dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (Compound 228): Exhibited potent α-glucosidase inhibition (IC₅₀ = 6.10 ± 0.5 μM), outperforming acarbose (IC₅₀ = 378.2 ± 0.12 μM). The dihydroxybenzylidene group likely contributes to hydrogen bonding with the enzyme active site .

Analogues with Heterocyclic Variations

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide (MFCD01533128): Replaces benzimidazole with benzothiazole. Benzothiazole’s higher electronegativity may alter electronic properties, influencing receptor binding .
  • 2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N′-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide (CAS 315231-20-0): Incorporates a triazole ring, introducing additional hydrogen-bonding sites.

Pharmacological and Physicochemical Comparisons

Table 2: Substituent Effects on Activity

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance stability and enzyme inhibition (e.g., compound 228’s IC₅₀ vs. acarbose) .
  • Hydroxy Groups : Improve solubility and hydrogen-bonding capacity but may reduce membrane permeability .
  • Ethyl vs.

Biological Activity

N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound with notable potential in medicinal chemistry. Its unique structural features, including a benzimidazole moiety and a sulfanyl group, suggest various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound's molecular formula is C18H16Cl2N4OSC_{18}H_{16}Cl_2N_4OS, with a molecular weight of approximately 503.8 g/mol. The structural features include:

  • Benzimidazole core : Known for its broad-spectrum pharmacological properties.
  • Sulfanyl group : Enhances reactivity and interaction with biological targets.
  • Dichlorophenyl substituent : May contribute to the compound's bioactivity.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including the compound , exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that compounds with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria. For example, derivatives containing the benzimidazole nucleus have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Compound TypeTarget OrganismsMIC (µg/ml)Reference
BenzimidazoleS. aureus, E. coli25 - 62.5Birajdar et al., 2013
BenzimidazolePseudomonas aeruginosa2Luo et al., 2015

Antifungal Activity

The compound's structural characteristics suggest potential antifungal activity as well. Compounds similar to this compound have been reported to exhibit antifungal effects, with Minimum Inhibitory Concentration (MIC) values comparable to standard antifungal agents like ketoconazole .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors could lead to modulation of signaling pathways critical for microbial survival or proliferation.

Case Studies and Research Findings

Recent studies have focused on the synthesis and bioactivity evaluation of benzimidazole derivatives:

  • Study on Antimicrobial Activity : A series of benzimidazole derivatives were synthesized and tested against various pathogens. Some derivatives demonstrated potent activity against S. aureus with MIC values significantly lower than standard antibiotics .
  • Molecular Docking Studies : Computational studies using AutoDockTools indicated favorable binding affinities of the compound to target enzymes, suggesting its potential as a lead compound in drug development .

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing this compound with high yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 2,3-dichlorobenzaldehyde with 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under reflux in a polar aprotic solvent (e.g., ethanol or DMF) .
  • Step 2 : Catalytic acid (e.g., acetic acid) is often used to facilitate hydrazone formation. Reaction temperatures (80–100°C) and time (4–8 hours) must be optimized to avoid side products .
  • Purification : Recrystallization using methanol or column chromatography (silica gel, chloroform:methanol gradient) ensures high purity (>95%) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the hydrazone linkage (δ 8.0–8.5 ppm for imine protons) and benzimidazole/thioether moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 480.05 for [M+H]+^+) .
  • X-ray Crystallography : Single-crystal analysis (using SHELX or WinGX) resolves stereochemistry and hydrogen-bonding patterns critical for stability .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination after 48-hour exposure .
  • Enzyme Inhibition : Fluorometric assays targeting cyclooxygenase-2 (COX-2) or topoisomerase II to assess anti-inflammatory or anticancer mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .
  • Structural-Activity Relationship (SAR) : Compare analogs (e.g., substituents on the benzimidazole or dichlorophenyl groups) to identify key functional groups driving activity .
  • Metabolite Profiling : LC-MS/MS studies to rule out prodrug activation or degradation products influencing results .

Q. What computational tools are suitable for predicting binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or DNA gyrase. Validate with co-crystallized ligand RMSD values (<2.0 Å) .
  • ADMET Prediction : SwissADME or pkCSM to assess logP (optimal range: 2–4), bioavailability, and CYP450 inhibition risks .
  • Hydrogen-Bonding Analysis : Mercury or PLATON software to analyze crystallographic data and predict solid-state stability .

Q. How can polymorphism or crystallographic disorder impact the interpretation of structural data?

  • Methodological Answer :

  • Crystallographic Refinement : Use SHELXL for disorder modeling, applying occupancy constraints and anisotropic displacement parameters .
  • DSC/TGA Analysis : Differential scanning calorimetry identifies polymorphic transitions (e.g., endothermic peaks at 150–200°C) affecting solubility .
  • Hirshfeld Surface Analysis : CrystalExplorer quantifies intermolecular interactions (e.g., C–H···O/N) to explain packing efficiency .

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